Bienvenue dans la boutique en ligne BenchChem!

Avarol

Malignant Glioma Brain Cancer Cytotoxicity

Avarol (CAS 55303-98-5) is a non-genotoxic sesquiterpenoid hydroquinone validated for HIV-1 RT, TNF-α (IC50 1 μM), and NF-κB inhibition. Unlike avarone or doxorubicin, it causes minimal DNA damage (105% of control) and spares normal MRC-5 cells (IC50 >100 μM). Its defined in vivo ED50 (9.2 nmol/pouch) ensures reproducible anti-inflammatory studies. Select avarol when assay specificity demands the parent hydroquinone without mutagenic risk.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 55303-98-5
Cat. No. B1665835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvarol
CAS55303-98-5
Synonymsavarol
neoavarol
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C
InChIInChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19,22-23H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1
InChIKeyJSPUCPNQXKTYRO-LWILDLIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avarol (CAS 55303-98-5): Sesquiterpenoid Hydroquinone with Defined Differential Bioactivity Profile


Avarol (CAS: 55303-98-5) is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara [1]. It is a key redox partner to the quinone avarone and has demonstrated a distinct and quantifiable profile of bioactivity in primary research, including inhibition of HIV-1 reverse transcriptase [2], anti-inflammatory action via NF-κB and TNF-α suppression [3], and differential cytotoxicity in multiple cancer cell lines [4].

Why Avarol Cannot Be Substituted by Avarone or Other Sesquiterpenoid Analogs in Research


Direct comparative studies establish that avarol and its closest structural relative, avarone, exhibit markedly different potency, selectivity, and genotoxicity profiles despite being part of the same redox couple [1]. This prevents any assumption of functional interchangeability. Furthermore, the activity of avarol derivatives is highly sensitive to chemical modifications, with some derivatives introducing mutagenic potential not present in the parent compound [2]. Therefore, experimental reproducibility and correct interpretation of mechanism-of-action studies require the use of the specific, validated avarol compound, as substitution with even a closely related molecule can alter the biological outcome [3].

Quantitative Differential Evidence for Avarol vs. Structural and Functional Comparators


Avarol vs. Avarone in Malignant Glioma: Differentiated Cytotoxicity and Selectivity

In a direct head-to-head comparison against the U-251 MG human malignant glioma cell line, avarone was found to be more potent than avarol, with an IC50 of 0.68 ± 0.04 μM versus an unreported higher IC50 for avarol at 96h [1]. However, this difference in potency is offset by a crucial selectivity advantage: avarol and avarone caused considerably less DNA damage in treated cells compared to the clinical standard doxorubicin (105% and 123% of control vs. 299%, respectively), and importantly, avarol showed no sign of cytotoxicity against normal MRC-5 human fetal lung fibroblasts (IC50 > 100 μM) [1]. This indicates that while avarone may be more potent, avarol presents a distinct and potentially superior selectivity window relative to both avarone and standard chemotherapeutics, making it the preferred compound for studies prioritizing reduced off-target toxicity.

Malignant Glioma Brain Cancer Cytotoxicity

Avarol vs. Avarone Derivatives: Genotoxicity Profile

A comparative genotoxicity study assessed avarol, avarone, and its derivatives against common cytostatics (5-fluorouracil, etoposide, cisplatin) using the SOS/umuC assay and comet assay [1]. The results indicated that both avarol and avarone do not exert mutagenic/genotoxic potential, establishing them as non-genotoxic leads. In stark contrast, the avarone derivative 3'-(methylamino)avarone exhibited mutagenic potential after metabolic activation, and the derivative 3'-methoxyavarone showed a significant impact on DNA damage levels in MRC-5 cells [1]. This demonstrates that the base avarol structure is free of the genotoxic liabilities that can emerge with seemingly minor chemical derivatization, highlighting its value as a reliable, non-genotoxic chemical probe.

Genotoxicity Drug Safety Mutagenicity

Avarol Inhibits TNF-α and NF-κB with Potency Comparable to a Reference Anti-Inflammatory

Avarol demonstrates a defined anti-inflammatory profile through potent inhibition of TNF-α and NF-κB. In human monocytes, avarol inhibited TNF-α generation with an IC50 of 1 μM, and suppressed TNF-α-induced NF-κB-DNA binding in keratinocytes [1]. Its in vivo efficacy is underscored by an ED50 of 9.2 nmol/pouch for reducing TNF-α in a mouse air pouch model [1]. While a direct comparator within the same study is not provided, the potency of avarol in these assays is on par with well-characterized reference compounds used in similar models [2], establishing its utility as a chemical probe for these pathways. Furthermore, avarol is also a potent leukotriene B4 inhibitor (IC50 = 0.6 μM) and inhibits thromboxane B2 release (IC50 = 1.4 μM) , giving it a multi-target anti-inflammatory profile distinct from single-target agents.

Inflammation Psoriasis NF-κB TNF-α

Avarol vs. Avarone in HIV-1 Reverse Transcriptase Inhibition

A comparative analysis of natural avarols and avarones on HIV-1 reverse transcriptase (RT) activity identified specific structural features critical for inhibition [1]. Among the compounds tested, certain avarone derivatives (A, B, and E) and a specific avarol derivative (avarol F) were found to be the most potent, inhibiting all enzymatic functions of HIV-1 RT (RNA-dependent and DNA-dependent DNA polymerase, and ribonuclease H) non-competitively [1]. The study highlighted that the hydroxyl group at the ortho position to the carbonyl group on the quinone ring is involved in blocking RT activity [1]. This provides a direct structure-activity relationship (SAR) that differentiates the inhibitory potential of avarol-based scaffolds from avarone-based scaffolds, indicating that not all compounds within this class will exhibit equivalent anti-RT activity. Avarol itself has been shown to block viral replication by inhibiting reverse transcriptase [2].

HIV Antiviral Reverse Transcriptase

Defined Application Scenarios for Avarol Based on Quantitative Evidence


Investigating Non-Genotoxic Anti-Cancer Mechanisms in Glioblastoma

Avarol is the compound of choice for studies on malignant glioma where minimizing confounding DNA damage is paramount. As shown by the direct comparison with doxorubicin and avarone, avarol induces significantly less DNA damage (105% of control vs. 299% for doxorubicin) and has no effect on normal MRC-5 cells (IC50 > 100 μM) [6]. This allows researchers to dissect anti-proliferative pathways, such as PERK-eIF2α-CHOP signaling, without the cytotoxic noise introduced by genotoxic agents [7].

Chemical Probe for TNF-α and NF-κB Pathway Inhibition in Inflammatory Disease Models

Avarol serves as a potent, validated tool for inhibiting TNF-α generation and NF-κB activation. Its defined in vitro IC50 of 1 μM against TNF-α and in vivo ED50 of 9.2 nmol/pouch enable precise dosing in cellular and animal models of inflammation [6]. This makes it particularly useful for research into psoriasis, arthritis, and other conditions where these pathways are central, as confirmed by its efficacy in a psoriasis-like mouse model [6].

Validated Scaffold for HIV-1 Reverse Transcriptase Inhibitor Development

Based on the established SAR from comparative studies, avarol provides a non-genotoxic starting point for designing novel HIV-1 RT inhibitors. The knowledge that specific hydroxyl substitutions on the quinone ring (in the avarone series) or the hydroquinone structure (in the avarol series) are critical for potency against RT's enzymatic activities [6] allows for rational medicinal chemistry efforts. The low genotoxicity profile of the parent avarol compound [7] is a significant advantage over other anti-HIV leads that may carry mutagenic risks.

Differentiation Agent Studies in Leukemia and Lymphoma

Patents explicitly claim the use of avarol and avarone for the control of adult T-cell leukemia/lymphoma [6]. Furthermore, avarol exhibits biphasic and differential effects on DNA metabolism in T and B lymphocytes [7]. This indicates that avarol is not merely a cytotoxic agent but can modulate cellular processes in a cell-type-specific manner, making it a valuable tool for research into differentiation therapy and the selective targeting of hematopoietic malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avarol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.